![molecular formula C14H12N2O3S B12395071 Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate involves multiple steps, starting from the appropriate quinoline derivatives. Common synthetic routes include cyclization reactions and functional group modifications. For instance, the preparation of quinoline derivatives often involves the use of aniline and diethyl ethoxymethylenemalonate, followed by cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial production, involving the use of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quality control .
化学反応の分析
Types of Reactions: Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline ring.
Reduction: Used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Commonly involves the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as zinc/acetic acid or triphenylphosphine.
Substitution: Conditions often involve the use of catalysts and solvents like dimethylformamide (DMF) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives .
科学的研究の応用
Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its role as a urea transporter inhibitor, affecting renal function.
Medicine: Potentially developed as a diuretic drug for treating conditions like edema and hypertension.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds
作用機序
The compound exerts its effects by inhibiting urea transporter proteins, specifically UT-A and UT-B isoforms. These transporters play a crucial role in the urine concentration mechanism by mediating intrarenal urea recycling. By inhibiting these transporters, the compound increases urine output without causing significant electrolyte disturbances .
類似化合物との比較
- 3-Amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid
- 4-Hydroxy-2-quinolones
Comparison: Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate is unique due to its specific inhibition of urea transporters, which distinguishes it from other diuretics that target sodium reabsorption. This specificity reduces the risk of electrolyte imbalances, making it a promising candidate for therapeutic use .
特性
分子式 |
C14H12N2O3S |
|---|---|
分子量 |
288.32 g/mol |
IUPAC名 |
methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H12N2O3S/c1-18-8-3-4-10-7(5-8)6-9-11(15)12(14(17)19-2)20-13(9)16-10/h3-6H,15H2,1-2H3 |
InChIキー |
XRJKHUHLPVGTCL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




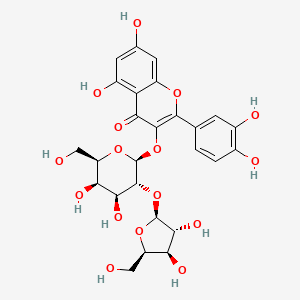
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)
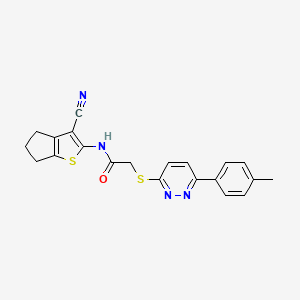
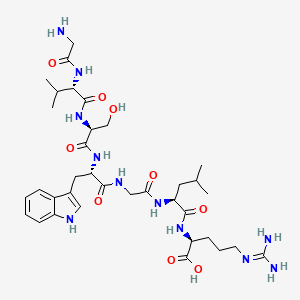
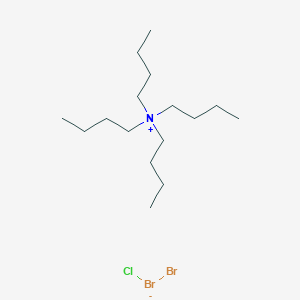

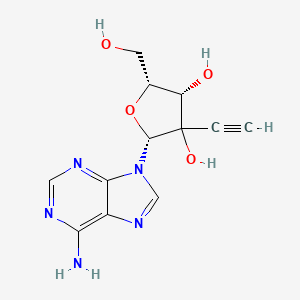

![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
